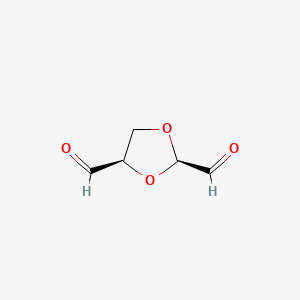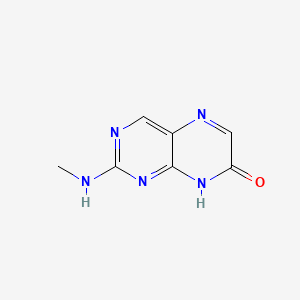
Guanosine 5'-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na is a modified nucleotide analog known for its photolabile properties. This compound is often referred to as a “caged” nucleotide because it can be activated by light, making it a valuable tool in biochemical and physiological studies. The compound is used to generate guanosine 5’-triphosphate in situ through flash photolysis, which allows for precise temporal and spatial control of biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na involves the esterification of guanosine 5’-triphosphate with a photolabile protecting group, 2-nitrophenylethyl. The reaction typically requires the use of a coupling agent and a base to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triphosphate moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is usually stored at low temperatures and protected from light to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na primarily undergoes photolysis, where the 2-nitrophenylethyl group is cleaved upon exposure to UV light. This reaction releases the active guanosine 5’-triphosphate .
Common Reagents and Conditions
The photolysis reaction requires UV light at a wavelength of around 360 nm. The reaction is typically carried out in aqueous solutions, and the presence of a buffer can help maintain the pH and ionic strength of the solution .
Major Products
The major product of the photolysis reaction is guanosine 5’-triphosphate, which can then participate in various biochemical processes such as protein synthesis and signal transduction .
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na has a wide range of applications in scientific research:
Chemistry: Used in studies involving nucleotide analogs and photolabile protecting groups.
Biology: Employed in experiments requiring precise control of guanosine 5’-triphosphate concentrations, such as studies on G-protein coupled receptors and signal transduction pathways.
Medicine: Investigated for its potential in controlled drug release and targeted therapies.
Industry: Utilized in the development of biosensors and diagnostic tools
Wirkmechanismus
The mechanism of action of Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na involves the photolysis of the 2-nitrophenylethyl group upon exposure to UV light. This reaction releases the active guanosine 5’-triphosphate, which can then interact with various molecular targets such as G-protein coupled receptors and guanine nucleotide exchange factors. These interactions play a crucial role in signal transduction and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester: Similar in structure and function, but releases adenosine 5’-triphosphate upon photolysis.
Caged ATP: Another photolabile nucleotide analog used in similar applications.
Caged cAMP: Used in studies involving cyclic adenosine monophosphate and its role in cellular signaling
Uniqueness
Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na is unique due to its specific release of guanosine 5’-triphosphate, making it particularly useful in studies involving GTP-dependent processes. Its photolabile nature allows for precise temporal and spatial control, which is not easily achievable with other compounds .
Eigenschaften
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O16P3.2Na/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27;;/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27);;/q;2*+1/p-2/t8?,11-,13-,14-,17-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALBQCHIEXMHHD-UFPGFHDMSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N6Na2O16P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/new.no-structure.jpg)
![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)


![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)

